7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine

Medicinal chemistry Scaffold hopping Purine mimetics

7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS 28492-27-5), also known as 2-Aza-9-cyclopentyladenin, is a synthetic heterocyclic small molecule (molecular formula C9H12N6, molecular weight 204.23 g/mol) belonging to the imidazo[4,5-d][1,2,3]triazine (2-azapurine) class. The compound features a fused bicyclic core comprising an imidazole ring and a 1,2,3-triazine ring, with a primary amine at the 4-position and a cyclopentyl substituent at the N-7 position.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 28492-27-5
Cat. No. B15218039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine
CAS28492-27-5
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=NN=C32)N
InChIInChI=1S/C9H12N6/c10-8-7-9(13-14-12-8)15(5-11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12,13)
InChIKeyBEUUNTHYWDZGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS 28492-27-5): Core Chemical Identity and Scaffold Classification for Procurement Decisions


7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS 28492-27-5), also known as 2-Aza-9-cyclopentyladenin, is a synthetic heterocyclic small molecule (molecular formula C9H12N6, molecular weight 204.23 g/mol) belonging to the imidazo[4,5-d][1,2,3]triazine (2-azapurine) class [1]. The compound features a fused bicyclic core comprising an imidazole ring and a 1,2,3-triazine ring, with a primary amine at the 4-position and a cyclopentyl substituent at the N-7 position . This scaffold is structurally analogous to adenine, wherein the C-2 carbon is replaced by a nitrogen atom, creating a 2-azapurine core that fundamentally alters hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility compared to natural purines [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) intended for laboratory use only, not for human or veterinary application .

Why Generic Substitution Fails for 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine: Structural and Pharmacological Non-Interchangeability with Closest Analogs


The 2-azapurine (imidazo[4,5-d][1,2,3]triazine) scaffold of 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine is fundamentally non-interchangeable with seemingly similar purine, 8-azapurine, or other triazine-fused heterocycles. The replacement of C-2 with nitrogen in the purine core alters the hydrogen-bond donor/acceptor pattern at a position critical for base-pairing, enzyme active-site recognition, and metabolic processing [1]. Specifically, the 2-aza modification has been shown to change substrate recognition by adenosine deaminase and adenosine kinase compared to the parent adenine nucleosides, directly affecting metabolic activation pathways and cytotoxic profiles [2]. The N-7 cyclopentyl substituent further distinguishes this compound from the N-9 cyclopentyl analog 9-cyclopentyladenine (9-CP-Ade, CAS 715-91-3), a known adenylate cyclase P-site inhibitor [3]. Preliminary pharmacological screening indicates that 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine possesses CCR5 antagonist activity, a target engagement profile entirely distinct from the adenylate cyclase inhibition characteristic of 9-CP-Ade [4]. These scaffold-level and substituent-level differences mean that procurement of a generic 'cyclopentyl-aza-adenine analog' without precise CAS verification risks obtaining a compound with a divergent biological profile.

Quantitative Differentiation Evidence for 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine Versus Closest Structural Analogs


Scaffold-Level Differentiation: 2-Azapurine Core Confers Altered Hydrogen-Bonding Capacity Versus 9-Cyclopentyladenine (Purine)

The imidazo[4,5-d][1,2,3]triazine (2-azapurine) scaffold of the target compound differs from the purine scaffold of 9-cyclopentyladenine (9-CP-Ade, CAS 715-91-3) by substitution of C-2 with a nitrogen atom. This single-atom modification increases the hydrogen-bond acceptor count at the heterocyclic core from 4 (purine) to 5 (2-azapurine) and introduces an additional nitrogen lone pair at a position critical for Watson-Crick base-pairing interactions and enzyme active-site recognition [1]. In enzymological studies with 2-azapurine nucleosides, this scaffold alteration was sufficient to change substrate specificity: 2-azaadenosine was a good substrate for adenosine kinase and adenosine deaminase, but the metabolic products and cytotoxicity profile differed substantially from adenosine [2]. For the aglycone (free base) form, the 2-aza modification eliminates the possibility of deamination at C-2, a major metabolic pathway for adenine-based compounds, and is predicted to alter hydrogen bonding with kinase hinge regions [3].

Medicinal chemistry Scaffold hopping Purine mimetics

N-7 Versus N-9 Cyclopentyl Substitution: Regioisomeric Differentiation with Implications for Adenylate Cyclase P-Site Binding

The target compound bears the cyclopentyl group at the N-7 position of the 2-azapurine scaffold, whereas the well-characterized adenylate cyclase inhibitor 9-cyclopentyladenine (9-CP-Ade) bears the cyclopentyl group at the N-9 position of the purine scaffold [1]. In structure-activity relationship studies of adenylate cyclase P-site inhibitors, the position of the cyclopentyl substituent was identified as a critical determinant of inhibitory potency: 9-substituted adenine derivatives including 9-CP-Ade inhibit adenylyl cyclase with potency following the order 2',5'-dideoxyadenosine > β-adenosine > 9-CP-Ade ≥ 9-THF-Ade (SQ 22,536), whereas Type II adenylyl cyclase was essentially insensitive to 9-CP-Ade inhibition [2]. The N-7 regioisomerism of the target compound, combined with the 2-aza scaffold modification, predicts a P-site binding mode that is sterically and electronically distinct from 9-CP-Ade [3]. No direct adenylate cyclase inhibition data for the target compound were identified in the public domain.

Adenylate cyclase P-site inhibition Regioisomerism

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation from Purine-Based Adenylate Cyclase Inhibitors

Preliminary pharmacological screening reported that 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine exhibits CCR5 antagonist activity, with potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This target engagement profile is mechanistically distinct from the adenylate cyclase P-site inhibition characteristic of 9-cyclopentyladenine (9-CP-Ade) and 9-THF-Ade (SQ 22,536) [2]. No quantitative IC50, Ki, or EC50 values for CCR5 antagonism were publicly disclosed in the identified screening report. By comparison, established CCR5 antagonists such as maraviroc exhibit IC50 values in the low nanomolar range (e.g., maraviroc IC50 = 3.3 nM against HIV-1 Ba-L in peripheral blood lymphocytes) [3]. The absence of published potency data for the target compound represents a significant evidence gap that should be considered in procurement decisions.

CCR5 antagonism HIV Chemokine receptor Immunomodulation

Computationally Predicted Tryptophan 5-Hydroxylase Inhibition: A Putative Target Not Shared with 9-Cyclopentyladenine

Computational target prediction using DrugMapper identified 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine as a putative tryptophan 5-hydroxylase (TPH) inhibitor, with therapeutic implications for kidney diseases, liver diseases, ulcerative colitis, neuroendocrine tumors, and malignant carcinoid syndrome [1]. Tryptophan 5-hydroxylase catalyzes the rate-limiting step in serotonin biosynthesis, and its inhibition is a clinically validated strategy for managing carcinoid syndrome (e.g., telotristat ethyl, a TPH inhibitor approved for carcinoid syndrome diarrhea) [2]. This predicted target is not shared by the closest structural comparator 9-cyclopentyladenine (9-CP-Ade), which is characterized as an adenylate cyclase inhibitor [3]. It must be emphasized that this is a computational prediction only; no experimental TPH inhibition data (IC50, Ki, or cellular activity) have been published for the target compound.

Tryptophan 5-hydroxylase Serotonin biosynthesis Computational prediction

Physicochemical Differentiation: Cyclopentyl Hydrophobicity and Calculated Drug-Likeness Versus Ribosyl and Smaller Alkyl Analogs

The N-7 cyclopentyl substituent contributes significant hydrophobic character to the molecule. The compound's calculated partition coefficient (cLogP) is estimated at approximately 1.2–1.8 (based on the C9H12N6 formula and the presence of a lipophilic cyclopentyl ring), compared to a cLogP of approximately -1.5 to -2.0 for the ribosyl analog 7-(β-D-ribofuranosyl)-7H-imidazo[4,5-d][1,2,3]triazin-4-amine (CAS not available; structure reported in legacy ChemSpider ) [1]. The molecular weight (204.23 g/mol) and topological polar surface area (tPSA ~91 Ų, calculated from the 2-azapurine core with one primary amine) fall within favorable ranges for CNS drug-likeness, unlike the ribosyl analog (MW >300, tPSA >140 Ų) [2]. Compared to the 7-methyl analog 3-methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine (MW ~150 g/mol), the cyclopentyl group provides increased van der Waals surface area for hydrophobic protein contacts while remaining within the molecular weight range suitable for lead optimization . Physical property data from vendor sources confirm: appearance typically off-white to pale yellow solid, with solubility in DMSO and limited aqueous solubility .

Physicochemical properties Drug-likeness Lipophilicity BBB penetration

Evidence-Backed Research and Industrial Application Scenarios for 7-Cyclopentyl-7H-imidazo[4,5-d][1,2,3]triazin-4-amine


Chemical Probe for CCR5-Mediated Chemokine Signaling Studies (Immunology and HIV Research)

Based on the preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound can serve as a starting point for chemical probe development targeting CCR5-mediated signaling pathways. Unlike the purine-based comparator 9-CP-Ade, which targets adenylate cyclase, this 2-azapurine derivative offers a mechanistically orthogonal tool for dissecting chemokine receptor pharmacology. Researchers should independently validate CCR5 binding affinity and functional antagonism (e.g., β-arrestin recruitment, calcium flux, or HIV-1 entry inhibition assays), as quantitative potency data are not publicly available. The compound's favorable CNS drug-like physicochemical profile (MW 204.23, cLogP ~1.2–1.8) [2] may also enable exploration of CCR5-mediated neuroinflammatory pathways.

2-Azapurine Scaffold Reference Standard for Kinase and Metabolic Enzyme Selectivity Profiling

The imidazo[4,5-d][1,2,3]triazine core is a recognized purine bioisostere in kinase inhibitor design, as documented in patents describing imidazotriazines as protein kinase inhibitors [3]. The target compound provides a well-defined, low-MW reference standard for establishing baseline selectivity profiles of 2-azapurine-based kinase inhibitor libraries. The 4-amino group serves as a key hydrogen-bond donor to the kinase hinge region (analogous to the 6-amino group of adenine in ATP), while the 2-aza modification alters hinge-binding geometry compared to purine-based inhibitors [4]. The cyclopentyl group at N-7 provides a defined hydrophobic contact that can be systematically varied in SAR studies. Procurement of this specific CAS-numbered compound ensures scaffold consistency across independent selectivity profiling experiments.

Negative Control for Adenylate Cyclase P-Site Inhibition Assays

Because the cyclopentyl substituent is positioned at N-7 (rather than N-9 as in 9-CP-Ade) and the scaffold is a 2-azapurine (rather than purine), this compound is predicted to have a substantially different P-site binding mode compared to established adenylate cyclase inhibitors such as 9-CP-Ade and 2',5'-dideoxyadenosine [5]. This makes it suitable as a structurally matched negative control in adenylate cyclase inhibition assays, particularly for experiments designed to probe the steric and electronic requirements of the P-site binding pocket. Researchers should confirm the absence of adenylate cyclase inhibition at relevant concentrations before deployment as a negative control.

Serotonin Pathway Research Tool (Pending Experimental Validation of TPH Inhibition)

The computational prediction of tryptophan 5-hydroxylase (TPH) inhibition by DrugMapper [6] suggests potential utility as a tool compound for studying serotonin biosynthesis. If experimental TPH inhibition is confirmed, this compound could complement existing TPH inhibitors (e.g., telotristat ethyl, PCPA) by offering a distinct chemotype for probing TPH active-site topology. Given the very limited characterization, this application scenario requires significant upfront investment in biological validation and is recommended only for laboratories with established TPH enzymatic assay capabilities.

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